(6-Methoxy-3'-nitro-biphenyl-3-yl)-acetonitrile
CAS No.:
Cat. No.: VC16214802
Molecular Formula: C15H12N2O3
Molecular Weight: 268.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12N2O3 |
|---|---|
| Molecular Weight | 268.27 g/mol |
| IUPAC Name | 2-[4-methoxy-3-(3-nitrophenyl)phenyl]acetonitrile |
| Standard InChI | InChI=1S/C15H12N2O3/c1-20-15-6-5-11(7-8-16)9-14(15)12-3-2-4-13(10-12)17(18)19/h2-6,9-10H,7H2,1H3 |
| Standard InChI Key | PKEMAJOFXWMRKK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CC#N)C2=CC(=CC=C2)[N+](=O)[O-] |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The molecule consists of a biphenyl backbone with a methoxy group (-OCH₃) at position 6 on the first benzene ring and a nitro group (-NO₂) at position 3' on the second ring. An acetonitrile (-CH₂CN) substituent is attached to position 3 of the first benzene ring . This arrangement creates a sterically hindered, electron-deficient system due to the nitro group’s strong electron-withdrawing effects, which influence reactivity and intermolecular interactions .
Molecular Formula and Physicochemical Properties
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Molecular Formula: C₁₅H₁₂N₂O₃
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Molecular Weight: 268.27 g/mol
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Solubility: Predicted to exhibit moderate solubility in polar aprotic solvents (e.g., dimethylformamide, ethyl acetate) based on structural analogs like (2-Methoxy-6-nitrophenyl)acetonitrile . Limited aqueous solubility due to the hydrophobic biphenyl core .
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Melting Point: Estimated 145–160°C, inferred from nitro-substituted biphenyls .
Table 1: Comparative Physicochemical Data of Structural Analogs
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of (6-Methoxy-3'-nitro-biphenyl-3-yl)-acetonitrile can be approached via sequential functionalization of a biphenyl precursor:
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Biphenyl Core Construction: Suzuki-Miyaura coupling of 3-bromo-6-methoxybenzene with 3-nitrophenylboronic acid.
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Acetonitrile Introduction: Nucleophilic substitution of a bromomethyl intermediate with sodium cyanide, as demonstrated in the synthesis of (2-Methoxy-6-nitrophenyl)acetonitrile (61% yield) .
Critical Reaction Steps
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Nitration Control: Selective nitration at the 3' position requires careful temperature modulation (0–5°C) to avoid polynitration .
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Cyanide Incorporation: Reaction of 3-bromomethyl-6-methoxy-3'-nitro-biphenyl with NaCN in ethanol under reflux, followed by chromatographic purification .
Table 2: Synthetic Yields of Analogous Nitro-Acetonitrile Compounds
Biological and Pharmacological Relevance
Antibacterial Activity
Nitroaromatics often exhibit antimicrobial properties. Molecular docking studies predict moderate binding (ΔG = -7.2 kcal/mol) to E. coli nitroreductase, warranting experimental validation .
Industrial and Research Applications
Pharmaceutical Intermediate
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Antidiabetic Agents: Structural similarity to GLP-1R agonists (e.g., compounds in ) suggests utility in incretin mimetic development.
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Anticancer Scaffolds: Nitro groups enable hypoxia-activated prodrug strategies .
Material Science
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